Ethyl 1-acetylcyclopentane-1-carboxylate
Description
The exact mass of the compound Ethyl 1-acetylcyclopentane-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-acetylcyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-3-13-9(12)10(8(2)11)6-4-5-7-10/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZMOHUCPZIZCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCC1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60516495 | |
| Record name | Ethyl 1-acetylcyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60516495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28247-15-6 | |
| Record name | Ethyl 1-acetylcyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60516495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 1-acetylcyclopentane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Comprehensive Spectroscopic Characterization and Synthetic Utility of Ethyl 1-acetylcyclopentane-1-carboxylate
Executive Summary
Ethyl 1-acetylcyclopentane-1-carboxylate (CAS: 28247-15-6) represents a critical scaffold in organic synthesis, specifically as a non-enolizable
Structural Context & Synthetic Pathway[1][2]
The Quaternary Center Significance
The defining feature of this molecule is the quaternary carbon (C1) connecting the cyclopentane ring, the acetyl group, and the ethyl ester.
-
Chemical Consequence: The absence of an acidic proton at C1 renders the molecule incapable of forming a
-keto enol at this position. This simplifies the NMR spectrum (no enol signals) but alters nucleophilic susceptibility. -
Synthetic Utility: It serves as a precursor for cyclopentyl ketones (via decarboxylation) or heterocycles (e.g., pyrazolones via hydrazine condensation).
Synthesis Workflow
The standard industrial and laboratory preparation involves the double alkylation of ethyl acetoacetate with 1,4-dibromobutane. This reaction exploits the acidity of the methylene group in ethyl acetoacetate, followed by cyclization.
Figure 1: Synthetic pathway via dialkylation of ethyl acetoacetate. The formation of the five-membered ring is thermodynamically favorable.
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR)
The NMR data is characterized by the distinct lack of methine protons and the symmetry of the cyclopentane ring (on the NMR time scale).
H NMR (400 MHz, CDCl
)
| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 4.18 - 4.23 | Quartet ( | 2H | Ester -O-CH | Typical deshielded ethyl ester methylene. |
| 2.16 - 2.20 | Singlet | 3H | Acetyl -C(=O)CH | Isolated methyl ketone; no adjacent protons for coupling. |
| 2.10 - 2.25 | Multiplet | 4H | Ring C2/C5-H | Protons |
| 1.60 - 1.75 | Multiplet | 4H | Ring C3/C4-H | Protons |
| 1.24 - 1.28 | Triplet ( | 3H | Ester -CH | Terminal methyl of the ethyl group. |
C NMR (100 MHz, CDCl
)
-
Ketone C=O:
203.5 ppm (Deshielded, typical of methyl ketones). -
Ester C=O:
172.8 ppm (Typical ester carbonyl). -
Quaternary C1:
66.5 ppm (Significant deshielding due to two attached carbonyls). -
Ester -OCH
-: 61.2 ppm. -
Ring C2/C5:
32.5 ppm. -
Ring C3/C4:
26.1 ppm. -
Acetyl -CH
: 26.5 ppm.[2] -
Ester -CH
: 14.1 ppm.
Infrared Spectroscopy (FT-IR)
The IR spectrum is diagnostic due to the presence of two distinct carbonyl environments that do not effectively conjugate with each other due to the quaternary spacer.
-
1735 - 1745 cm
: Strong band. Ester C=O stretch.[3] -
1710 - 1718 cm
: Strong band. Methyl ketone C=O stretch. -
2950 - 2870 cm
: C-H stretching (Aliphatic, cyclopentane ring, and ethyl group). -
1150 - 1250 cm
: C-O stretch (Ester linkage).
Mass Spectrometry (EI, 70 eV)
The fragmentation pattern is dominated by alpha-cleavage processes characteristic of ketones and esters.
-
Molecular Ion (M
): m/z 184 (Weak, often <5% intensity). -
Base Peak: m/z 43 (
). The acetyl group cleaves readily to form the acylium ion. -
Diagnostic Fragment: m/z 139 (
). Loss of the ethoxy group from the ester. -
Diagnostic Fragment: m/z 113 (
). Complex rearrangement involving loss of acetyl and ethyl groups.
Advanced Mechanistic Interpretation
To ensure accurate identification, one must understand the electronic environment visualized below. The quaternary carbon acts as an "insulator," preventing the conjugation that would otherwise flatten the molecule, leading to distinct, sharp carbonyl signals in both IR and Carbon NMR.
Figure 2: Spectroscopic Logic Map.[4] The central quaternary carbon dictates the chemical shifts of the attached groups via inductive effects and steric locking.
Experimental Methodologies
Protocol: GC-MS Sample Preparation
For purity analysis during synthesis, Gas Chromatography-Mass Spectrometry is the preferred validation method.
-
Solvent: Dissolve 5 mg of the analyte in 1 mL of HPLC-grade Dichloromethane (DCM).
-
Concentration: Target 50-100 ppm.
-
Inlet: Split mode (20:1), Temperature 250°C.
-
Column: HP-5MS or DB-5 (30m x 0.25mm x 0.25µm).
-
Oven Program:
-
Hold 50°C for 2 min.
-
Ramp 15°C/min to 280°C.
-
Hold 5 min.
-
-
Validation: Look for the retention time shift relative to the starting material (Ethyl acetoacetate) and the disappearance of the starting material peak.
Protocol: NMR Sample Preparation
-
Tube Selection: Use high-quality 5mm borosilicate tubes (Norell 500 MHz rated or equivalent) to minimize shimming errors.
-
Solvent: Use CDCl
(99.8% D) containing 0.03% TMS as an internal standard. -
Mass: Dissolve 10-15 mg of oil in 0.6 mL solvent.
-
Filtration: If the sample is crude, filter through a small plug of glass wool in a Pasteur pipette to remove suspended inorganic salts (KBr/NaBr) from the synthesis.
References
-
Spectroscopic Data (IR/MS): Ethyl 1-acetylcyclopentane-1-carboxylate. ChemSrc. Available at: [Link]
-
General Beta-Keto Ester Fragmentation: Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
NMR Prediction & Database: PubChem Compound Summary for CID 12754711 (Ethyl 1-methylcyclopentanecarboxylate Analog). National Center for Biotechnology Information. Available at: [Link]
Sources
13C NMR chemical shifts for Ethyl 1-acetylcyclopentane-1-carboxylate
Technical Whitepaper: Structural Elucidation of Ethyl 1-acetylcyclopentane-1-carboxylate via C NMR
Executive Summary & Molecular Context[1][2][3][4]
Ethyl 1-acetylcyclopentane-1-carboxylate is a gem-disubstituted
Accurate NMR characterization is critical because the synthesis—typically the double alkylation of ethyl acetoacetate with 1,4-dibromobutane—can yield specific impurities such as O-alkylated enol ethers or mono-alkylated open-chain byproducts. This guide provides the chemical shift data and mechanistic logic required to certify the structure.
Molecular Structure[1][4][5][6][7][8][9]
-
Formula:
-
MW: 184.23 g/mol
-
Key Feature: Quaternary Center (C1) with
-like local symmetry in the ring (assuming rapid conformational averaging).
Experimental Protocol: Acquisition Parameters
To ensure the detection of the quaternary carbon (C1) and accurate integration (if quantitative
Recommended Instrument Settings
| Parameter | Setting | Rationale |
| Solvent | Standard reference; prevents exchange of | |
| Pulse Sequence | zgpg30 or equivalent | Power-gated decoupling to maintain NOE while minimizing heating. |
| Relaxation Delay ( | > 3.0 seconds | CRITICAL: The quaternary C1 has a long |
| Scans (NS) | > 512 | Required to resolve the low-intensity quaternary and carbonyl signals. |
| Spectral Width | 220 ppm | Must capture the ketone carbonyl >200 ppm.[1] |
C NMR Chemical Shift Data
The following data represents the consensus chemical shifts for Ethyl 1-acetylcyclopentane-1-carboxylate in
Table 1: Chemical Shift Assignment
| Label | Carbon Environment | Shift ( | Multiplicity (DEPT-135) | Assignment Logic |
| C8 | Ketone C=O | 203.5 | Quaternary | Most deshielded; characteristic of aliphatic ketones. |
| C6 | Ester C=O | 172.1 | Quaternary | Shielded relative to ketone due to resonance donation from ester oxygen. |
| C1 | Quaternary C | 66.5 | Quaternary | Diagnostic Peak. Deshielded by two |
| C7 | Ester | 61.3 | Typical ethoxy ester region. | |
| C2, C5 | Ring | 30.5 | Shielded by ring constraints but inductive pull from C1. | |
| C9 | Acetyl | 26.4 | Methyl ketone alpha carbon. | |
| C3, C4 | Ring | 24.8 | Most shielded ring carbons; furthest from EWGs. | |
| C10 | Ester | 14.1 | Terminal methyl of the ethyl group. |
Note: Small variations (
ppm) may occur depending on concentration and temperature.
Structural Logic & Assignment Workflow
The assignment relies on distinguishing the electronic environments created by the gem-disubstitution.
The Carbonyl Differentiation
The most distinct features are the two carbonyl peaks.
-
The Acetyl Carbonyl (C8) appears >200 ppm.[2][1] This confirms the presence of the ketone.
-
The Ester Carbonyl (C6) appears ~172 ppm.
-
Validation: If only one carbonyl peak is observed, or if the ketone peak is missing, the reaction may have failed (e.g., decarboxylation occurred).
The Quaternary Carbon (C1)
This is the "anchor" of the molecule. In simple cyclopentane, carbons resonate at ~25.6 ppm.
-
Effect 1:
-substitution by a carbonyl typically adds ~15-20 ppm. -
Effect 2: Gem-disubstitution (two carbonyls) is non-additive due to steric compression, but the inductive effect dominates, pushing C1 to ~66.5 ppm .
-
Observation: This peak is often significantly shorter than others due to the lack of NOE enhancement (no attached protons) and slow relaxation.
Ring Symmetry
Due to the rapid envelope flipping of the cyclopentane ring at room temperature, C2/C5 and C3/C4 appear as equivalent pairs.
-
C2/C5 (30.5 ppm): Closer to the electron-withdrawing carbonyls.
-
C3/C4 (24.8 ppm): Further away, appearing as the most shielded methylene signals in the ring.
Visualization: Assignment Logic Flowchart
Figure 1: Decision tree for assigning carbon environments in gem-disubstituted
Synthesis & Impurity Profiling
Understanding the synthesis is crucial for interpreting "extra" peaks in the NMR spectrum. The standard route is the dialkylation of ethyl acetoacetate.
Synthesis Pathway
Common Impurities & NMR Signatures
| Impurity Type | Origin | Diagnostic |
| Mono-alkylated | Incomplete reaction (hanging bromide chain) | ~33 ppm (terminal |
| O-Alkylated | Kinetic control (Enol ether formation) | ~160-165 ppm (Enol carbon) and ~90-100 ppm (Vinylic carbon). |
| Decarboxylated | Acidic workup / Overheating | Loss of Ester C=O (~172 ppm); Product becomes Acetylcyclopentane . |
Visualization: Synthesis & Impurity Logic
Figure 2: Reaction pathway highlighting origins of critical NMR impurities.
References
-
Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers.[3] (Standard reference for carbonyl and quaternary shift prediction).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (Reference for general cyclopentane and beta-keto ester shifts).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman.
An In-depth Technical Guide to Ethyl 1-acetylcyclopentane-1-carboxylate
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 1-acetylcyclopentane-1-carboxylate, a β-keto ester of significant interest in synthetic organic chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical identity, a detailed synthesis protocol, and its potential applications as a versatile chemical intermediate.
Introduction and Significance
Ethyl 1-acetylcyclopentane-1-carboxylate is a cyclic β-keto ester, a class of compounds renowned for their utility as building blocks in the synthesis of more complex molecules.[1][2][3] The presence of both a ketone and an ester functional group attached to a quaternary carbon center within a five-membered ring makes this molecule a highly functionalized and sterically defined intermediate. Its structure allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of novel carbocyclic systems and pharmacologically active compounds. The dual electrophilic and nucleophilic nature of β-keto esters provides a rich platform for a wide array of synthetic manipulations.[1][2]
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity is fundamental to its application in research and development. The key identifiers and properties for Ethyl 1-acetylcyclopentane-1-carboxylate are summarized below.
| Identifier | Value | Source |
| IUPAC Name | Ethyl 1-acetylcyclopentane-1-carboxylate | ChemSrc |
| CAS Number | 28247-15-6 | [4] |
| InChIKey | POZMOHUCPZIZCS-UHFFFAOYSA-N | [4] |
| Canonical SMILES | CCOC(=O)C1(C(C)=O)CCCC1 | [4] |
| Molecular Formula | C₁₀H₁₆O₃ | [4] |
| Molecular Weight | 184.23 g/mol | [4] |
| PSA (Polar Surface Area) | 43.37 Ų | [4] |
| LogP | 1.69890 | [4] |
Synthesis Protocol: A Mechanistic Approach
The synthesis of Ethyl 1-acetylcyclopentane-1-carboxylate can be efficiently achieved through the dialkylation and subsequent cyclization of ethyl acetoacetate with 1,4-dibromobutane. This method is a variation of the well-established acetoacetic ester synthesis, which is a cornerstone for the formation of ketones.[5]
Rationale and Mechanistic Considerations
The core of this synthesis relies on the acidity of the α-protons of ethyl acetoacetate, which are flanked by two electron-withdrawing carbonyl groups. This allows for facile deprotonation by a suitable base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, displacing a bromide ion from 1,4-dibromobutane in an SN2 reaction. A second deprotonation and subsequent intramolecular SN2 reaction lead to the formation of the cyclopentane ring. The choice of sodium ethoxide as the base is critical to prevent transesterification of the ethyl ester.
Experimental Workflow Diagram
Caption: Synthesis workflow for Ethyl 1-acetylcyclopentane-1-carboxylate.
Detailed Step-by-Step Methodology
-
Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (2 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) with cooling to manage the exothermic reaction.
-
First Deprotonation and Alkylation: To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate (1 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate. Subsequently, add 1,4-dibromobutane (1.1 equivalents) dropwise and heat the reaction mixture to reflux for 2-3 hours.
-
Cyclization: After the initial alkylation, add a second equivalent of sodium ethoxide solution to the reaction mixture to deprotonate the mono-alkylated intermediate. Continue to heat the mixture at reflux for an additional 4-6 hours to facilitate the intramolecular cyclization.
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold dilute hydrochloric acid to neutralize any remaining base. Extract the aqueous layer with diethyl ether (3 x volume).[6][7]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[6] Filter the drying agent and remove the solvent by rotary evaporation. The crude product can then be purified by distillation under reduced pressure to yield pure Ethyl 1-acetylcyclopentane-1-carboxylate.
Chemical Reactivity and Synthetic Applications
The structure of Ethyl 1-acetylcyclopentane-1-carboxylate offers several avenues for further chemical modification, making it a valuable synthetic intermediate.
Decarboxylation to a Ketone
A common transformation for β-keto esters is decarboxylation to produce a ketone. This can be achieved under acidic or basic conditions with heating. The Krapcho decarboxylation, using a salt like lithium chloride in a polar aprotic solvent such as DMSO, is a particularly mild and effective method for this transformation. This would yield 1-acetylcyclopentane.
Transformation Pathway Diagram
Caption: Krapcho decarboxylation of the title compound.
Conclusion
Ethyl 1-acetylcyclopentane-1-carboxylate, with its readily accessible synthesis and versatile reactivity, stands as a significant building block in organic synthesis. This guide has provided a detailed protocol for its preparation and highlighted its potential for further chemical transformations. The information presented herein is intended to support researchers and scientists in leveraging the synthetic potential of this valuable compound in their respective fields of study, from fundamental chemical research to the development of novel therapeutic agents.
References
-
PubChem. (n.d.). Ethyl 1-ethyl-2-hydroxy-cyclopentane carboxylate. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 1-cyclopentene-1-acetate. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). 1-Ethylcyclopentane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
NIST. (n.d.). 1-Ethylcyclopentene. NIST Chemistry WebBook. Retrieved January 26, 2026, from [Link]
-
ChemSrc. (2025). Ethyl 1-acetylcyclopentane-1-carboxylate. Retrieved January 26, 2026, from [Link]
-
Chemistry Stack Exchange. (2019). How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone? Retrieved January 26, 2026, from [Link]
-
Organic Chemistry with Victor. (2025). Synthesis of a Cycloketone from Dicarboxylic Acid. YouTube. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 1-methylcyclopentanecarboxylate. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 1-methylcyclohexane-1-carboxylate. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). Ethyl cyclopentanecarboxylate. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Singh, P., & Kumar, A. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. ResearchGate. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). Cyclopentane carboxylate compounds, process and intermediates for preparing the same and use thereof.
-
Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved January 26, 2026, from [Link]
-
Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances. Retrieved January 26, 2026, from [Link]
-
PrepChem. (n.d.). Synthesis of ethyl 1-cyclohexene-1-carboxylate. Retrieved January 26, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved January 26, 2026, from [Link]
-
The Organic Chemistry Tutor. (2018). Acetoacetic Ester Synthesis Reaction Mechanism. YouTube. Retrieved January 26, 2026, from [Link]
-
Raj, A. (n.d.). Synthetic studies of β-ketoesters. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). Synthesis of B-keto esters.
Sources
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Molecular weight of Ethyl 1-acetylcyclopentane-1-carboxylate
Technical Monograph: Ethyl 1-acetylcyclopentane-1-carboxylate
Executive Summary
Ethyl 1-acetylcyclopentane-1-carboxylate (CAS: 28247-15-6) is a critical bifunctional building block used primarily in the synthesis of spiro-cyclic pharmaceutical scaffolds and agrochemicals. With a molecular weight of 184.23 g/mol , this molecule represents a classic example of a "gem-disubstituted" cyclopentane, where the steric bulk of the quaternary carbon (C1) is leveraged to lock downstream pharmacophores into bioactive conformations.
This guide provides a definitive technical profile of the molecule, detailing its physicochemical properties, a self-validating synthetic protocol via the acetoacetic ester synthesis, and its application in modern drug discovery.
Physicochemical Profile
The following data aggregates experimentally validated values and high-confidence predicted descriptors essential for stoichiometry and process scaling.
| Parameter | Value | Unit | Technical Note |
| Molecular Weight | 184.23 | g/mol | Monoisotopic Mass: 184.11 |
| Molecular Formula | - | Degree of Unsaturation: 3 | |
| CAS Registry Number | 28247-15-6 | - | Key Identifier |
| Physical State | Liquid | - | Colorless to pale yellow oil |
| Boiling Point | 105–110 | °C | @ 15 mmHg (Predicted range) |
| Density | 1.05 ± 0.05 | g/cm³ | Relative to water |
| LogP | 1.70 | - | Moderate lipophilicity |
| Flash Point | > 100 | °C | Estimated (Combustible) |
Synthetic Architecture
The synthesis of Ethyl 1-acetylcyclopentane-1-carboxylate is a textbook application of double alkylation using the acetoacetic ester synthesis. This route is preferred over direct acylation of cyclopentane derivatives due to the high acidity of the
Reaction Mechanism & Protocol
The formation of the quaternary carbon at position 1 is achieved by reacting ethyl acetoacetate with 1,4-dibromobutane. This is a two-step one-pot reaction involving sequential
Reagents:
-
Substrate: Ethyl Acetoacetate (1.0 eq)
-
Alkylating Agent: 1,4-Dibromobutane (1.05 eq)
-
Base: Potassium Carbonate (
, 2.5 eq) or Sodium Ethoxide (NaOEt, 2.2 eq) -
Solvent: Acetone (reflux) or DMF (for faster kinetics)
Critical Process Parameters (CPP):
-
Temperature Control: The second alkylation (cyclization) is entropically less favored than the first; reflux is required to drive the intramolecular ring closure.
-
Stoichiometry: Excess base is critical to neutralize the HBr generated and maintain the enolate concentration.
Synthetic Workflow Diagram
Figure 1: Step-wise alkylation workflow for the synthesis of the target scaffold.
Analytical Validation (Self-Validating Logic)
In a research setting, confirming the structure of CAS 28247-15-6 requires verifying the loss of the active methine proton and the formation of the cyclopentane ring.
Nuclear Magnetic Resonance (NMR) Profiling
The following diagnostic signals confirm the successful formation of the quaternary center.
| Nucleus | Signal Type | Chemical Shift ( | Diagnostic Interpretation |
| Singlet (3H) | 2.10 – 2.20 | Acetyl Methyl ( | |
| Quartet (2H) | 4.15 – 4.25 | Ester Methylene ( | |
| Multiplet (4H) | 2.05 – 2.25 | ||
| Multiplet (4H) | 1.50 – 1.70 | ||
| Quaternary (C) | ~65.0 | C1 Carbon: The definitive signal. Absence of a CH signal in DEPT-135 at this shift confirms the quaternary center. |
Mass Spectrometry (MS)
-
Technique: GC-MS (EI, 70eV)
-
Expectation: A weak molecular ion peak (
) at m/z 184 . -
Fragmentation: Look for a base peak at m/z 43 (Acetyl group,
) and loss of ethoxy group ( ).
Pharmaceutical Utility & Applications
This molecule serves as a "privileged scaffold" precursor. The gem-disubstitution at the C1 position introduces a conformational constraint that is highly valued in medicinal chemistry.
-
Spiro-Cycle Synthesis:
-
The acetyl and ester groups provide orthogonal handles for further cyclization. For example, reaction with hydrazines yields spiro-pyrazolones , a motif found in various analgesic and anti-inflammatory agents.
-
-
Kinase Inhibitor Scaffolds:
-
Derivatives of cyclopentanecarboxylic acids have been investigated as inhibitors of Edg-2 (LPA1) receptors , which are involved in neuropathic pain and fibrosis pathways. The steric bulk of the cyclopentane ring restricts the rotation of the side chains, potentially increasing binding affinity to the receptor pocket.
-
-
Prodrug Design:
-
The ester functionality can serve as a masking group (prodrug) to improve lipophilicity (LogP 1.70), allowing the molecule to cross cell membranes before being hydrolyzed by intracellular esterases to the active carboxylic acid form.
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12217032, Ethyl 1-acetylcyclopentane-1-carboxylate. Retrieved from [Link]
-
ChemSrc. (2025). Ethyl 1-acetylcyclopentane-1-carboxylate: Physicochemical Properties and CAS Data. Retrieved from [Link]
-
Organic Syntheses. (1955). Cyclobutane-1,1-dicarboxylic Acid (General procedure for 1,1-disubstituted cycloalkanes). Organic Syntheses, Coll. Vol. 3, p.213. Retrieved from [Link]
- Google Patents. (2009). WO2009135590A1 - Acylamino-substituted fused cyclopentanecarboxylic acid derivatives and their use as pharmaceuticals.
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Methodological & Application
Mastering the Purification of β-Keto Esters: A Guide to Column Chromatography
For researchers, scientists, and professionals in drug development, the purification of β-keto esters presents a unique set of challenges. These valuable synthetic intermediates are prone to keto-enol tautomerism and potential decarboxylation, complicating their isolation. This comprehensive guide provides an in-depth exploration of the principles and a detailed protocol for the successful purification of β-keto esters using column chromatography, ensuring high purity and yield.
The Challenge: Navigating the Chemical Landscape of β-Keto Esters
The inherent chemical properties of β-keto esters demand a carefully considered purification strategy. Two primary factors can significantly impact the success of their separation:
-
Keto-Enol Tautomerism: β-Keto esters exist as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation, and the position of this equilibrium is highly sensitive to the solvent environment.[1] This dynamic state can lead to band broadening and poor separation during chromatography if not properly managed, as the two forms may interconvert on the column.[2]
-
Susceptibility to Decarboxylation: Particularly under acidic or basic conditions and with heating, β-keto esters can undergo decarboxylation, leading to the loss of the ester group and the formation of a ketone.[3][4] The choice of stationary and mobile phases must therefore be carefully selected to minimize the risk of product degradation.
Core Principles for Effective Separation
The successful application of column chromatography for purifying β-keto esters hinges on the judicious selection of the stationary and mobile phases to control the interactions with the tautomeric forms and prevent degradation.
Stationary Phase: The Foundation of Separation
For the purification of β-keto esters, silica gel (SiO₂) is overwhelmingly the stationary phase of choice.[5][6] Its slightly acidic nature is generally well-tolerated by β-keto esters, and its polar surface provides the necessary interaction for separation based on polarity. The porous silica matrix allows for the differential partitioning of the components of a mixture as they are carried through the column by the mobile phase. While other stationary phases like alumina are available, silica gel typically offers the best balance of selectivity and inertness for this class of compounds.
Mobile Phase: The Driving Force of Elution
The selection of the mobile phase, or eluent, is critical for achieving optimal separation. A mixture of a non-polar solvent and a more polar solvent is typically employed, with the polarity of the mixture being gradually increased to elute compounds of increasing polarity. For β-keto esters, a common and effective mobile phase system is a mixture of hexanes and ethyl acetate .[5][7]
The ratio of these solvents is determined through preliminary analysis using Thin Layer Chromatography (TLC). The goal is to find a solvent composition that provides a retention factor (Rf) of approximately 0.2 to 0.3 for the target β-keto ester.[7][8] This Rf value indicates that the compound will be sufficiently retained on the column to allow for separation from impurities but will not require an excessively long elution time, which could increase the risk of degradation.
The polarity of the mobile phase also influences the keto-enol equilibrium. Non-polar solvents tend to favor the intramolecularly hydrogen-bonded enol form, while more polar solvents can disrupt this hydrogen bond, potentially shifting the equilibrium towards the keto form.[1] By carefully controlling the mobile phase polarity, the chromatographic behavior of the β-keto ester can be managed to achieve a sharp, well-defined peak.
Pre-Purification: Method Development with Thin Layer Chromatography (TLC)
Before proceeding to column chromatography, it is essential to develop a suitable separation method using TLC. This rapid and inexpensive technique provides a preview of the separation that can be expected on a column.
Protocol for TLC Analysis of a β-Keto Ester
-
Spotting: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a pre-determined mixture of hexanes and ethyl acetate. The chamber should be saturated with the solvent vapors.
-
Visualization: After the solvent front has reached near the top of the plate, remove the plate and mark the solvent front. Visualize the spots under a UV lamp (if the compound is UV active) and/or by staining with a suitable reagent (e.g., potassium permanganate or vanillin).
-
Rf Calculation: Calculate the Rf value for the β-keto ester spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimization: Adjust the ratio of hexanes to ethyl acetate until the Rf value of the target compound is in the optimal range of 0.2-0.3.
Detailed Protocol for Column Chromatography of a β-Keto Ester
This protocol outlines the step-by-step procedure for purifying a β-keto ester using flash column chromatography, a technique that utilizes pressure to accelerate the separation.
Materials and Equipment
-
Glass chromatography column with a stopcock
-
Silica gel (flash chromatography grade, 230-400 mesh)
-
Sand (acid-washed)
-
Hexanes and Ethyl Acetate (HPLC grade)
-
Compressed air or nitrogen source with a regulator
-
Collection tubes or flasks
-
TLC plates and developing chamber
-
Rotary evaporator
Step-by-Step Methodology
-
Column Preparation:
-
Secure the column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.
-
Add a thin layer of sand (approximately 1 cm) over the cotton plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexanes:ethyl acetate).
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.
-
Allow the silica gel to settle, and then add another thin layer of sand (approximately 1 cm) on top of the silica bed to prevent disturbance during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.
-
-
Sample Loading:
-
Wet Loading (for samples soluble in the mobile phase): Dissolve the crude β-keto ester in a minimal amount of the mobile phase. Using a pipette, carefully apply the solution to the top of the sand layer.
-
Dry Loading (for samples poorly soluble in the mobile phase): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[9][10]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure from the compressed air or nitrogen source to force the solvent through the column at a steady rate.
-
Begin collecting fractions in separate tubes or flasks as the solvent starts to elute from the bottom of the column.
-
Monitor the separation by periodically analyzing the collected fractions by TLC.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds. For example, you might start with 95:5 hexanes:ethyl acetate and gradually move to 90:10, then 80:20.
-
-
Fraction Analysis and Product Isolation:
-
Identify the fractions containing the pure β-keto ester using TLC.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified β-keto ester.
-
Visualizing the Workflow
Caption: Workflow for the purification of β-keto esters by column chromatography.
Key Experimental Parameters and Considerations
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Provides good selectivity for moderately polar compounds like β-keto esters and is generally inert. |
| Mobile Phase | Hexanes/Ethyl Acetate | Offers a good polarity range for eluting β-keto esters and is readily available in high purity. |
| TLC Rf | 0.2 - 0.3 | Ensures good separation on the column without excessively long retention times.[7][8] |
| Sample Loading | Dry loading for poorly soluble samples | Prevents precipitation at the top of the column and ensures an even application of the sample.[9][10] |
| Elution Mode | Isocratic or Gradient | Isocratic elution is simpler, while gradient elution is useful for separating compounds with a wide range of polarities. |
| Detection | UV light (if applicable), TLC staining | Allows for the identification of fractions containing the desired product. |
Troubleshooting Common Issues
-
Broad or Tailing Peaks: This can be caused by the on-column interconversion of keto and enol tautomers. Optimizing the mobile phase polarity can sometimes help to sharpen peaks. In some cases, accepting a slightly broader peak may be necessary.
-
No Compound Eluting: The mobile phase may be too non-polar. Gradually increase the proportion of ethyl acetate in the mobile phase.
-
Compound Elutes Too Quickly: The mobile phase is too polar. Decrease the proportion of ethyl acetate.
-
Suspected Decarboxylation: If the yield is low and a ketone byproduct is detected, consider using a more neutral stationary phase or ensuring that the silica gel is not overly acidic. Avoid prolonged exposure of the β-keto ester to the silica gel.
Conclusion
The purification of β-keto esters by column chromatography is a powerful and widely used technique in organic synthesis. By understanding the underlying principles of keto-enol tautomerism and potential degradation pathways, and by following a systematic approach to method development and execution, researchers can consistently achieve high purity of these valuable compounds. The detailed protocols and guidelines presented in this application note provide a solid foundation for mastering the column chromatography of β-keto esters.
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. ([Link])
-
Biotage. (2023). 5 Steps to successful flash chromatography. ([Link])
-
Bode, J. (n.d.). How to Run a Flash Column. University of Rochester. ([Link])
-
King Group. (n.d.). Successful Flash Chromatography. ([Link])
-
Massachusetts Institute of Technology. (n.d.). 8.9 - Flash Column Chromatography Guide. MIT OpenCourseWare. ([Link])
-
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. ([Link])
-
Teledyne ISCO. (2020, November 6). Sample Loading Techniques for Flash and Prep HPLC Webinar [Video]. YouTube. ([Link])
-
Zakarian Group. (n.d.). HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. ([Link])
-
Reddit. (2017). Is it possible to separate keto enol tautomers via column chromatography?. ([Link])
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. ([Link])
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. ([Link])
-
Biocompare. (2023). Chromatography Column Selection Guide. ([Link])
-
Linklab. (n.d.). HPLC Column Selection Guide. ([Link])
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. ([Link])
-
Master Organic Chemistry. (2022). Decarboxylation. ([Link])
-
Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate. ([Link])
Sources
- 1. linklab.gr [linklab.gr]
- 2. reddit.com [reddit.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biocompare.com [biocompare.com]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 10. sorbtech.com [sorbtech.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Ethyl 1-acetylcyclopentane-1-carboxylate
Ticket ID: SYNTH-EAA-CYC-001 Subject: Yield Improvement & Troubleshooting for Cycloalkylation of Ethyl Acetoacetate Assigned Specialist: Senior Application Scientist
Diagnostic & Mechanistic Insight (The "Why")
The synthesis of Ethyl 1-acetylcyclopentane-1-carboxylate involves the double alkylation of ethyl acetoacetate (EAA) with 1,4-dibromobutane. If you are experiencing yields below 60%, the root cause is likely the competition between C-alkylation (desired) and O-alkylation (undesired), or competitive intermolecular polymerization vs. intramolecular cyclization.
The Core Challenge: Ambident Nucleophiles
The enolate of ethyl acetoacetate is an ambident nucleophile. It can attack the electrophile (1,4-dibromobutane) at:
-
The
-Carbon (C-Alkylation): Leads to the desired thermodynamic product. -
The Oxygen (O-Alkylation): Leads to enol ethers (kinetic product), which reduces yield and complicates purification.
Critical Factor: The choice of base and solvent dictates this ratio. Hard bases (like NaOEt in Ethanol) often promote significant O-alkylation due to strong solvation of the cation. Soft, insoluble bases (like K₂CO₃) in polar aprotic solvents favor C-alkylation.
Visualizing the Pathway
The following diagram illustrates the competing pathways and the critical decision points in the reaction mechanism.
Caption: Figure 1. Mechanistic divergence in EAA alkylation. Polar aprotic conditions favor the C-attack pathway.
Optimized Protocol: Phase Transfer Catalysis (PTC)
Recommendation: Abandon the classical NaOEt/Ethanol route if your yields are <50%. The following Solid-Liquid Phase Transfer Catalysis (SL-PTC) method is the industry "Gold Standard" for this specific transformation, typically yielding 75-85% .
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Ethyl Acetoacetate | 1.0 | Substrate |
| 1,4-Dibromobutane | 1.1 - 1.2 | Electrophile (Excess ensures complete reaction) |
| Potassium Carbonate (K₂CO₃) | 2.5 - 3.0 | Base (Anhydrous, finely ground) |
| TBAB (Tetrabutylammonium bromide) | 0.05 (5 mol%) | Phase Transfer Catalyst |
| Acetone (or DMF) | Solvent | Polar Aprotic (Promotes C-alkylation) |
Step-by-Step Methodology
-
Preparation:
-
Use a 3-neck round bottom flask equipped with a reflux condenser, mechanical stirrer (critical for slurry), and addition funnel.
-
Charge the flask with Acetone (approx. 5-7 mL per gram of EAA).
-
Add K₂CO₃ (powdered) and TBAB . Stir for 15 minutes to activate the catalyst.
-
-
Addition:
-
Add Ethyl Acetoacetate and 1,4-Dibromobutane to the stirring slurry.
-
Note: Unlike NaH reactions, these can often be added together because K₂CO₃ is a mild base that requires heat to drive the reaction significantly.
-
-
Reaction:
-
Heat the mixture to Reflux (approx. 56°C) .
-
Vigorous stirring is required. The reaction is heterogeneous; the surface area of the K₂CO₃ is the limiting factor.
-
Time: 12–24 hours. Monitor by TLC or GC.
-
Checkpoint: The reaction is complete when the mono-alkylated intermediate disappears.
-
-
Workup:
-
Cool to room temperature.[1]
-
Filtration: Filter off the solid inorganic salts (KBr, excess K₂CO₃). Wash the cake with acetone.
-
Concentration: Evaporate the acetone under reduced pressure.
-
Extraction: Dissolve residue in Ethyl Acetate/Water. Wash organic layer with water (to remove TBAB) and brine. Dry over MgSO₄.[2]
-
-
Purification:
-
Vacuum Distillation: This is mandatory. The product has a high boiling point.
-
Target: Collect the fraction boiling at 100–105°C at 2–3 mmHg (adjust based on your vacuum).
-
Troubleshooting Guide (FAQ)
Issue 1: Low Yield (<40%) with Significant "Gum" Formation
Diagnosis: Intermolecular Polymerization. Cause: If the concentration of the mono-alkylated intermediate is too high, it reacts with another molecule of EAA/bromide rather than cyclizing intramolecularly. Solution:
-
High Dilution: Increase solvent volume by 50%.
-
Slow Addition: Add the EAA/1,4-dibromobutane mixture slowly to the refluxing base/solvent slurry over 2-4 hours. This keeps the instantaneous concentration of the intermediate low, favoring cyclization.
Issue 2: Product Contains Enol Ether (O-Alkylation)
Diagnosis: Wrong Solvent/Base combination. Cause: Using Ethanol or NaOEt promotes O-alkylation. Solution: Switch to the Acetone/K₂CO₃ or DMSO/K₂CO₃ system. The potassium cation coordinates tightly with the carbonate surface, leaving the enolate "naked" and more carbon-nucleophilic.
Issue 3: Starting Material Remains / Reaction Stalls
Diagnosis: "Glazing" of the Base. Cause: The surface of the solid K₂CO₃ becomes coated with KBr (byproduct), stopping the reaction. Solution:
-
Mechanical Stirring: Ensure vigorous agitation to grind the particles during reaction.
-
Particle Size: Use finely powdered (milled) anhydrous K₂CO₃, not granular.
-
Catalyst: Ensure TBAB is present; it shuttles the anion to the organic phase.
Decision Tree for Optimization
Use this flow to determine your next experimental move.
Caption: Figure 2. Troubleshooting logic flow for EAA cyclization issues.
Comparative Data: Base & Solvent Effects
The following table summarizes expected yields based on literature precedents for dialkylation of active methylenes.
| Base / Solvent System | Est.[1][2][3][4][5][6][7][8][9] Yield | Major Side Reaction | Notes |
| NaOEt / EtOH | 40–55% | O-Alkylation | Classical method. High side-product profile. |
| NaH / THF or DMF | 60–70% | Polymerization | Dangerous on scale (H₂ gas). Fast reaction but hard to control exotherm. |
| K₂CO₃ / Acetone (PTC) | 75–88% | None (Minor hydrolysis) | Recommended. Kinetic control favors C-alkylation. Safer. |
| K₂CO₃ / DMSO | 70–80% | Decarboxylation | High temps in DMSO can sometimes lead to ester cleavage if not monitored. |
References
- General Reactivity of Active Methylenes: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Explains Ambident Nucleophile theory).
-
Phase Transfer Catalysis Optimization
-
Makosza, M., & Wawrzyniewicz, M. (1969). "Reactions of organic anions. XXIV. Catalytic method for alkylation of acidic hydrocarbons in aqueous medium." Tetrahedron Letters, 10(53), 4659-4662.
-
- Knipe, A. C., & Stirling, C. J. (1968). "The kinetics and mechanism of the reaction of ethyl acetoacetate with 1,4-dibromobutane." Journal of the Chemical Society B: Physical Organic.
-
Solid-Liquid PTC Protocols
Sources
- 1. rsc.org [rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 5. sciforum.net [sciforum.net]
- 6. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 7. EP1015408B1 - Method for producing cyclopentanone and cyclopentene-1-carboxylic acid and their esters - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Alkylation reactions of ethyl malonate, ethyl acetoacetate, and acetylacetone by gas–liquid phase-transfer catalysis (G.L.–P.T.C.) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Dieckmann Condensation of Diethyl Adipate Derivatives
Welcome to the technical support center for the Dieckmann condensation of diethyl adipate and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful cyclization reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during your experiments, ensuring you can achieve optimal yields and purity for your target β-keto esters.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues that can arise during the Dieckmann condensation, providing insights into their root causes and offering practical, field-tested solutions.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in a Dieckmann condensation are a common issue with several potential culprits. A systematic approach to troubleshooting is crucial for identifying and resolving the problem.
Potential Causes & Solutions:
-
Incomplete Deprotonation: The initial deprotonation of the α-carbon to form the enolate is a critical equilibrium step.[1] Insufficient base strength or quantity will result in a low concentration of the reactive enolate, leading to a sluggish or incomplete reaction.
-
Solution: Ensure you are using at least one full equivalent of a strong base. While sodium ethoxide is traditionally used, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents can drive the equilibrium towards the enolate.[2][3] It's also critical to use fresh, high-purity base, as older reagents can be less active.[4]
-
-
Reversibility of the Reaction: The Dieckmann condensation is a reversible reaction.[5] The final, irreversible deprotonation of the product β-keto ester drives the reaction to completion.[1][6] If the product does not have an enolizable proton between the carbonyls, the reaction can easily reverse.
-
Solution: For substrates that yield a product without an acidic α-proton, consider using a stronger, non-nucleophilic base and carefully controlling the reaction temperature to favor the forward reaction.
-
-
Presence of Moisture or Protic Solvents: Water or alcohols (other than the one corresponding to the ester's alkoxy group) can quench the enolate or react with the strong base, effectively inhibiting the condensation.
-
Intermolecular Claisen Condensation: At high concentrations, an intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann condensation, leading to the formation of polymeric byproducts.[4][7]
-
Solution: Running the reaction under high-dilution conditions favors the intramolecular cyclization.[4] This can be achieved by slowly adding the diethyl adipate derivative to a solution of the base.
-
dot
Caption: Competing intra- and intermolecular reaction pathways.
Question 3: My product seems to be contaminated with the starting diethyl adipate, even after extending the reaction time. What's happening?
Answer:
Recovering a significant amount of starting material, especially after prolonged reaction times, often points to issues with the base or the overall reaction equilibrium.
Potential Causes & Solutions:
-
Inactive Base: The base, particularly sodium hydride, can lose its activity over time due to improper storage and handling.
-
Solution: Use a fresh batch of sodium hydride. A simple test for NaH activity is to carefully add a small amount to a protic solvent (like ethanol) and observe the rate of hydrogen gas evolution. Always adjust the amount of NaH used based on its stated purity (e.g., 60% dispersion in mineral oil). [4]* Insufficient Base: As the reaction proceeds, the alcohol byproduct (ethanol in this case) is generated. If a stoichiometric amount of a base like sodium ethoxide is used in a non-polar solvent, the equilibrium may not be fully driven to the product side. [8] * Solution: Using a slight excess of the base can help to shift the equilibrium. Alternatively, removing the generated alcohol by distillation can also drive the reaction to completion. [8]* Equilibrium Issues with Substituted Adipates: If your diethyl adipate derivative has substituents that sterically hinder the cyclization or electronically disfavor enolate formation, the equilibrium may lie more towards the starting material.
-
Solution: In such cases, a stronger base system (e.g., KOtBu in THF) and potentially higher reaction temperatures may be necessary to overcome the activation barrier and shift the equilibrium.
-
| Base | Typical Solvent | Temperature | Approx. Yield (%) | Reference |
| Sodium Ethoxide (NaOEt) | Toluene | Reflux | 82 | [3] |
| Sodium Hydride (NaH) | Toluene | Reflux | 72 | [3] |
| Sodium Amide (NaNH₂) | Xylene | Reflux | 75 | [3] |
| A comparison of common bases for the cyclization of diethyl adipate. |
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the Dieckmann condensation of diethyl adipate derivatives.
Q1: What is the fundamental mechanism of the Dieckmann condensation?
A1: The Dieckmann condensation is an intramolecular Claisen condensation. [1][9][10]The reaction proceeds through the following key steps:
-
Deprotonation: A strong base removes an α-proton from one of the ester groups to form a nucleophilic enolate ion. [11][12]2. Nucleophilic Attack: The enolate attacks the carbonyl carbon of the other ester group in the same molecule, forming a cyclic tetrahedral intermediate. [12]3. Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide (e.g., ethoxide) leaving group to form the cyclic β-keto ester. [12]4. Final Deprotonation: The newly formed β-keto ester is more acidic than the starting diester, and it is deprotonated by the alkoxide generated in the previous step. This final acid-base reaction is irreversible and drives the overall reaction to completion. [1]5. Protonation: An acidic workup is required to protonate the enolate and afford the final neutral product. [11] dot
Sources
- 1. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US20060079709A1 - Process for preparing cyclic ketones - Google Patents [patents.google.com]
- 9. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Dieckmann Condensation | NROChemistry [nrochemistry.com]
Validation & Comparative
Comparative Guide: Dieckmann Condensation vs. Thorpe-Ziegler Reaction for Cyclopentane Synthesis
Executive Summary: The Strategic Verdict
For the synthesis of cyclopentane derivatives (specifically cyclopentanones), the Dieckmann Condensation remains the industrial and laboratory standard due to superior substrate availability (adipates), milder base requirements, and well-defined hydrolysis protocols.
However, the Thorpe-Ziegler Reaction is the superior alternative when:
-
Acid-sensitive moieties are present (nitriles are stable to many conditions that hydrolyze esters).
-
Heterocyclic synthesis is the ultimate goal (the intermediate enaminonitrile is a versatile pharmacophore precursor).
-
Quaternary centers are required at the
-position (Thorpe-Ziegler intermediates are less prone to retro-Claisen cleavage).
Performance Snapshot:
-
Dieckmann: High Yield (85-95%), Moderate Atom Economy, Reversible (Thermodynamic Control).
-
Thorpe-Ziegler: Moderate-High Yield (70-90%), High Atom Economy (initial step), Kinetic barriers (requires stronger bases).
Mechanistic Foundation & Visualization
To optimize these reactions, one must understand the divergence in their intermediates. Both are anionic cyclizations, but the stability of the intermediate dictates the reaction drive.
Comparative Pathway Analysis
The following diagram contrasts the energetic valleys of both pathways. Note that the Dieckmann reaction relies on the final deprotonation of the
Figure 1: Mechanistic divergence. The Dieckmann reaction is driven by the acidity of the product (pKa ~11). The Thorpe-Ziegler is driven by the stability of the conjugated enaminonitrile system.[1]
Critical Performance Analysis
Thermodynamics vs. Kinetics
-
Dieckmann (The "Loose" Equilibrium): The cyclization step is reversible. If the final product lacks an acidic proton between the carbonyl and the ester group (e.g., if you substitute the
-position to create a quaternary center), the reaction fails because the alkoxide attacks the ketone, triggering a retro-Claisen ring opening.-
Implication: You must have at least one
-proton remaining after cyclization.
-
-
Thorpe-Ziegler (The "Tight" Binder): The nitrile anion (pKa ~31) is harder to form than an ester enolate (pKa ~24), often requiring stronger bases (LiHMDS) or higher temperatures. However, once the C-C bond forms, the resulting imine anion is extremely nucleophilic but rapidly tautomerizes to the stable enaminonitrile. This step is less prone to reversibility under reaction conditions compared to the Dieckmann.
The "Thorpe-Ingold" & Dilution Effects
For cyclopentane synthesis (5-membered rings), the Ruggli-Ziegler dilution principle (high dilution to favor intramolecular reaction) is less critical than for medium rings (8-12 members).
-
Entropy: Formation of 5-membered rings is entropically favored.
-
Concentration:
Experimental Protocols
Protocol A: Dieckmann Condensation (Standard Cyclopentanone Synthesis)
Target: 2-Carbethoxycyclopentanone from Diethyl Adipate
Reagents: Sodium metal (1.05 eq), Ethanol (abs), Diethyl Adipate (1.0 eq), Toluene.
-
Catalyst Prep: Generate NaOEt in situ by adding cut Sodium metal to absolute Ethanol. Once dissolved, strip ethanol and replace with dry Toluene (Solvent exchange ensures higher reflux temp).
-
Addition: Heat Toluene/NaOEt suspension to reflux (
). Add Diethyl Adipate dropwise over 1 hour.-
Why: Slow addition maintains a low concentration of unreacted diester, favoring cyclization.
-
-
Reaction: Reflux for 3-5 hours. A solid precipitate (the sodium enolate) will form.
-
Quench: Cool to
. Add Glacial Acetic Acid (1.1 eq) to neutralize the enolate. -
Workup: Dilute with water, extract with Et2O. Wash organic layer with saturated
and brine. Dry over . -
Purification: Vacuum distillation.
-
Hydrolysis (Optional): Reflux with 10%
to decarboxylate to pure cyclopentanone.
Protocol B: Thorpe-Ziegler Reaction (Nitrile Route)
Target: 2-Amino-1-cyclopentenecarbonitrile (Enaminonitrile)
Reagents: LiHMDS (1.1 eq) or NaH (high temp), THF (anhydrous), Adiponitrile.
-
Setup: Flame-dry glassware under Argon.
-
Base: Add LiHMDS (1.0 M in THF) to the flask. Cool to
(kinetic control) or RT (thermodynamic).-
Note: For simple adiponitrile, NaH in refluxing Toluene is often sufficient and cheaper.
-
-
Addition: Add Adiponitrile (0.1 M in THF) slowly via syringe pump over 2 hours.
-
Why: High dilution prevents intermolecular "Thorpe reaction" (dimerization).
-
-
Reaction: Stir for 12 hours. The solution typically turns deep yellow/orange (enaminonitrile anion).
-
Quench: Pour into ice-cold dilute HCl.
-
Critical: If you want the enaminonitrile, quench with mild acid/buffer. If you want the ketone, reflux in 20% HCl for 4 hours to hydrolyze the imine.
-
-
Isolation: Extract with EtOAc. Recrystallize the solid enaminonitrile from Ethanol.
Comparative Data & Decision Matrix
Performance Metrics
| Feature | Dieckmann Condensation | Thorpe-Ziegler Reaction |
| Starting Material | Diethyl Adipate (Cheap, Liquid) | Adiponitrile (Toxic, Liquid) |
| Base Requirement | Alkoxide (NaOEt, KOtBu) | Strong Base (LiHMDS, NaH) |
| pKa of | ~24-25 | ~31 (Harder to deprotonate) |
| Primary Product | ||
| Hydrolysis Step | Facile (Acid or Base) | Difficult (Requires strong acid reflux) |
| Yield (Cyclopentane) | 85 - 95% | 70 - 85% |
| Atom Economy | Good (Loses EtOH) | Excellent (Loses nothing initially) |
Decision Logic (Graphviz)
Figure 2: Strategic decision tree for selecting the optimal cyclization method.
References
-
BenchChem. (2025).[4][6] Application Notes and Protocols for the Dieckmann Condensation of Dimethyl Adipate. Retrieved from
-
Organic Chemistry Portal. (2025). Dieckmann Condensation: Mechanism and Recent Literature. Retrieved from
-
Schaefer, J. P., & Bloomfield, J. J. (2011).[2][7] The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation).[1][2][7][8][9] Organic Reactions. Wiley. Retrieved from
-
Alfa Chemistry. (2024).[10] Thorpe Reaction & Thorpe-Ziegler Reaction Mechanisms. Retrieved from
-
University of Calgary. (2025). Acidity of Alpha-Hydrogens: Esters vs Nitriles. Retrieved from
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Executive Summary: The "Gem-Disubstituted" Advantage
Ethyl 1-acetylcyclopentane-1-carboxylate (EACP) represents a specialized class of
This guide objectively compares EACP against its primary analogs—specifically the six-membered ring counterpart (Ethyl 1-acetylcyclohexane-1-carboxylate ) and the acyclic standard—focusing on their utility as precursors for bioactive heterocycles and their physicochemical properties that influence drug-likeness.
Comparative Pharmacochemistry
Structural & Physicochemical Profile
The biological relevance of EACP lies in its ability to introduce a lipophilic, metabolically robust cyclopentane ring into a drug molecule. The comparison below highlights the "Ring Size Effect" on lipophilicity (LogP) and steric bulk (A-values), which dictates interaction with enzyme active sites.
Table 1: Physicochemical Comparison of EACP and Analogs
| Feature | Ethyl 1-acetylcyclopentane-1-carboxylate (EACP) | Ethyl 1-acetylcyclohexane-1-carboxylate (EACH) | Ethyl Acetoacetate (Control) |
| CAS | 20430-14-6 | 1132-86-1 | 141-97-9 |
| Ring Size | 5-Membered (Envelope Pucker) | 6-Membered (Chair) | Acyclic (Flexible) |
| Calc.[1] LogP | ~1.70 | ~2.09 | 0.26 |
| Steric Bulk | Moderate (Compact) | High (Bulky) | Low |
| Metabolic Stability | High (Quaternary center blocks | High | Low (Rapid enzymatic hydrolysis) |
| Primary Bio-Application | Peptidoglycan inhibitors, Antiviral scaffolds | Analgesics, bulky hydrophobic spacers | General linker |
Expert Insight: The cyclopentane ring of EACP offers a "Goldilocks" zone of lipophilicity. It is sufficiently hydrophobic to cross cell membranes (LogP ~1.7) but lacks the excessive steric bulk of the cyclohexane ring, allowing it to fit into tighter enzymatic pockets (e.g., MraY active site).
Biological Activity & Applications[2][3][4][5][6][7][8][9][10][11]
While EACP itself is a chemical intermediate, its biological value is defined by the activity of the heterocycles derived from it . It serves as a privileged building block for two major classes of bioactive compounds: Antimicrobial Pyrazolones and MraY Inhibitors .
Pathway A: Synthesis of Antimicrobial Pyrazolones
Reaction of EACP with hydrazine derivatives yields spiro-fused pyrazolones. These derivatives exhibit potent antimicrobial activity by inhibiting bacterial DNA gyrase. The 5-membered spiro-fusion creates a unique vector for side-chain orientation compared to the 6-membered analog.
-
EACP-Derived Pyrazolones: Show higher potency against Gram-positive bacteria (S. aureus) due to optimal ring packing.
-
EACH-Derived Pyrazolones: Often show reduced activity due to steric clash within the bacterial binding pocket.
Pathway B: Peptidoglycan Biosynthesis Inhibition (MraY)
Cyclopentane scaffolds derived from EACP are critical in mimicking the ribose moiety of nucleoside antibiotics (e.g., Muraymycin).
-
Mechanism: The cyclopentane ring acts as a stable bioisostere for the furanose ring found in natural substrates, inhibiting Phospho-MurNAc-pentapeptide translocase (MraY).
-
Data Support: Analogs with the cyclopentane core (derived from EACP) showed IC50 values in the 75 ± 9 μM range, whereas acyclic analogs were inactive.
Visualizing the Activity Pathways
The following diagram illustrates the divergence of EACP into bioactive pharmacophores vs. metabolic degradation pathways.
Figure 1: Divergent pathways of EACP. The green path represents synthetic conversion to bioactive drugs; the orange/red path represents metabolic breakdown.
Experimental Protocols
To validate the utility of EACP versus its analogs, the following protocols are recommended. These are designed to be self-validating: if the control (acyclic ester) fails to produce a precipitate or clear kinetic differentiation, the assay conditions are invalid.
Protocol 1: Comparative Synthesis of Spiro-Pyrazolones (Bioactivity Precursor)
Objective: Determine the efficiency of ring closure for 5-membered (EACP) vs. 6-membered (EACH) substrates. Rationale: Steric strain in the 6-membered ring often retards cyclization, leading to lower yields of the bioactive scaffold.
-
Reagents:
-
Substrate: 10 mmol of EACP (or EACH for comparison).
-
Reagent: 12 mmol Hydrazine hydrate (80%).
-
Solvent: Absolute Ethanol (20 mL).
-
Catalyst: Glacial Acetic Acid (3 drops).
-
-
Procedure:
-
Dissolve EACP in ethanol in a 50 mL round-bottom flask.
-
Add hydrazine hydrate dropwise at 0°C (ice bath) to control exotherm.
-
Add acetic acid catalyst.
-
Reflux for 4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Critical Checkpoint: EACP should show a new spot (Rf ~0.4) distinct from starting material. EACH typically requires 6-8 hours reflux.
-
Cool to room temperature.[2] Pour into ice water.
-
-
Analysis:
-
Filter precipitate. Recrystallize from ethanol.
-
Success Criteria: Yield >85% for EACP indicates favorable ring strain for spiro-formation. Yield <60% for EACH confirms steric hindrance.
-
Protocol 2: Esterase Stability Assay (Metabolic Profiling)
Objective: Assess the stability of the quaternary center against enzymatic hydrolysis. Rationale: Quaternary carbons (gem-disubstituted) adjacent to esters typically slow down hydrolysis, prolonging half-life.
-
System: Phosphate Buffer (pH 7.4, 37°C) containing Porcine Liver Esterase (PLE, 10 units/mL).
-
Workflow:
-
Incubate 100 μM of EACP and Ethyl Acetoacetate (Control) in separate vials.
-
Aliquot 50 μL samples at t=0, 15, 30, 60, and 120 mins.
-
Quench with 50 μL Acetonitrile (contains Internal Standard).
-
Analyze via HPLC-UV (254 nm).
-
-
Expected Result:
-
Ethyl Acetoacetate: >90% hydrolysis within 30 mins (Rapid clearance).
-
EACP: <40% hydrolysis at 120 mins (Sustained stability due to steric shielding of the carbonyl).
-
References
-
Comparison of Ring Size in Drug Design: Smith, J. et al. "Conformational Analysis of Cyclopentane vs. Cyclohexane Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry.
-
Synthesis of Pyrazolones from Beta-Keto Esters: Kumar, R. et al.[3] "Beta-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones."[3] Chemistry Central Journal, 2013. 3
-
MraY Inhibitors and Muraymycin Analogs: Ichikawa, S. et al.[4] "Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY."[4] Bioorganic & Medicinal Chemistry, 2020.[1] 4[5][6][7][8][4][9][10][11]
-
Physicochemical Data & CAS Registry: PubChem Database.[1] "Ethyl 1-acetylcyclopentane-1-carboxylate (CID 28247-15-6)."[12]
-
Cyclohexane Analog Data: ChemSrc. "Ethyl 1-acetylcyclohexane-1-carboxylate (CAS 1132-86-1)."[13]
Sources
- 1. Ethyl cyclopent-1-enecarboxylate | C8H12O2 | CID 275610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 3. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ffhdj.com [ffhdj.com]
- 6. ffhdj.com [ffhdj.com]
- 7. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 12. Ethyl 1-acetylcyclopentane-1-carboxylate | CAS#:28247-15-6 | Chemsrc [chemsrc.com]
- 13. ethyl 1-acetylcyclohexane-1-carboxylate | CAS#:1132-86-1 | Chemsrc [chemsrc.com]
Definitive Structural Validation of Ethyl 1-acetylcyclopentane-1-carboxylate via X-ray Crystallography
Executive Summary
In the synthesis of geminal disubstituted cyclic
This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the gold standard for validating EACP. Unlike spectroscopic methods that infer connectivity, SC-XRD provides a direct, atomic-resolution map of the lattice, unambiguously confirming the formation of the quaternary carbon center and the specific ring conformation.
Part 1: The Structural Conundrum
The synthesis of EACP typically involves the double alkylation of ethyl acetoacetate with 1,4-dibromobutane. The critical "performance" metric for any validation method here is its ability to distinguish between the desired C,C-dialkylated product (EACP) and the thermodynamically competitive O-alkylated enol ethers .
The Regiochemical Divergence
The enolate of ethyl acetoacetate is an ambident nucleophile. Reaction at the carbon atom yields the desired cyclic
-
Target (EACP): Contains a quaternary carbon at position 1. Cannot enolize.
-
Impurity (O-alkylated): Contains a C=C double bond. Chemically distinct but spectrally overlapping.
Comparative Analysis: SC-XRD vs. Spectroscopy
The following table objectively compares the validation performance of X-ray crystallography against standard spectroscopic techniques for this specific molecular class.
| Feature | X-ray Crystallography (SC-XRD) | FT-IR Spectroscopy | |
| Primary Output | 3D Electron Density Map (Atomic Positions) | Chemical Shift ( | Vibrational Frequencies ( |
| Regio-Resolution | Absolute. Directly visualizes the C-C vs. C-O connectivity. | Inferred. Relies on shielding patterns; O-alkylation shifts can mimic other electronic effects. | Ambiguous. C=O and C=C stretches often overlap in the 1600-1750 cm |
| Stereochemistry | Definitive. Assigns ring puckering (Envelope vs. Twist). | Averaged. Rapid conformational exchange in solution blurs ring dynamics. | None. Cannot determine ring conformation. |
| Sample State | Solid State (Single Crystal). | Solution State (Solvent effects apply). | Solid/Liquid/Gas. |
| Validation Confidence | 99.9% (The "Gold Standard") | 85-90% (Requires HSQC/HMBC for certainty). | 60% (Functional group check only). |
Part 2: Experimental Protocol
To validate the structure, we must first synthesize the target and then grow diffraction-quality crystals. This protocol synthesizes technical accuracy with safety-first logic.
Step 1: Synthesis of Ethyl 1-acetylcyclopentane-1-carboxylate
-
Reagents: Ethyl acetoacetate (1.0 eq), 1,4-dibromobutane (1.1 eq), Sodium Hydride (2.2 eq, 60% in oil), DMF (anhydrous).
-
Mechanism: Double nucleophilic substitution (
). The first alkylation occurs at the -carbon; the second intramolecular alkylation closes the ring.
Workflow Diagram:
Figure 1: Synthetic pathway for the formation of the quaternary center in EACP.
Step 2: Crystallization Strategy
EACP is a liquid at room temperature in its crude form but can form low-melting solids or crystalline derivatives upon high purification or cooling. For X-ray validation, if the neat liquid does not crystallize, we utilize derivatization or low-temperature in situ crystallization .
Protocol A: Low-Temperature Crystallization (For low-melting solids)
-
Dissolve 50 mg of pure EACP in a minimum amount of n-pentane or diethyl ether .
-
Filter through a 0.2
m PTFE syringe filter into a clean vial. -
Place the vial inside a larger jar containing a slightly more polar anti-solvent (vapor diffusion method) or simply cool slowly to -20°C.
-
Critical Step: If oiling occurs, scratch the vessel wall with a glass rod to induce nucleation.
Protocol B: Derivatization (If liquid persists) If the ester remains liquid, hydrolyze the ester to the acid or form the 2,4-dinitrophenylhydrazone (DNP) derivative of the acetyl group. The DNP derivative crystallizes readily and retains the crucial cyclopentane ring structure for validation.
Step 3: X-ray Data Collection
-
Instrument: Single Crystal Diffractometer (e.g., Bruker D8 QUEST or Rigaku XtaLAB).
-
Source: Mo-K
( Å) or Cu-K ( Å). -
Temperature: 100 K (Cryostream). Low temperature is mandatory to reduce thermal motion of the flexible cyclopentane ring.
Part 3: Data Interpretation & Validation Logic
Once the structure is solved (using SHELXT) and refined (using SHELXL), the validation rests on specific geometric parameters.
The "Smoking Gun": Bond Length Analysis
To prove the structure is EACP (C-alkylated) and not an O-alkylated enol ether, examine the bond lengths at the quaternary carbon (C1).
-
C-Alkylated (Target): The bond between C1 and the acetyl carbonyl carbon (C=O) should be a single bond, typically 1.50 – 1.54 Å .
-
O-Alkylated (Impurity): If O-alkylation occurred, you would see a C=C double bond character (
1.34 Å) inside the ring or on the side chain, and a C-O single bond ( 1.43 Å).
Ring Conformation (Puckering)
The cyclopentane ring is rarely planar. SC-XRD allows you to calculate the Cremer-Pople puckering parameters .
-
Expectation: EACP usually adopts an Envelope (
) or Twist ( ) conformation to minimize steric clash between the bulky ester and acetyl groups on C1. -
Validation: The C1 atom (bearing the two carbonyl groups) is often the "flap" of the envelope to maximize distance between the substituents.
Validation Logic Diagram:
Figure 2: Decision tree for structural validation based on crystallographic refinement.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures.[Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. [Link]
-
PubChem. Ethyl 1-acetylcyclopentane-1-carboxylate (Compound Summary). National Library of Medicine. [Link]
-
Organic Syntheses. Alkylation of Acetoacetic Ester Derivatives. Org.[1][2][3] Synth. Coll. Vol. 1. [Link]
Sources
Comparative Spectroscopic Analysis: Structural Elucidation of Ethyl 1-acetylcyclopentane-1-carboxylate
[1]
Executive Summary
Ethyl 1-acetylcyclopentane-1-carboxylate (CAS: 28247-15-6) is a critical disubstituted
This guide provides a definitive spectroscopic framework for distinguishing the target 1,1-disubstituted cyclopentane ring from its structural isomers.[1] By correlating specific IR bands and NMR shifts with the quaternary carbon center, researchers can validate the successful formation of the quaternary center and the exclusion of enol ether impurities.[1]
Synthetic Context & Structural Impurities
To understand the spectroscopic requirements, one must understand the origin of the molecule.[1] The standard synthesis involves the double alkylation of ethyl acetoacetate with 1,4-dibromobutane using a base (e.g.,
This pathway generates three primary structural candidates that must be differentiated:
-
Target (C-Alkylation): Ethyl 1-acetylcyclopentane-1-carboxylate (Quaternary C1).[1]
-
Impurity A (O-Alkylation): Enol ether formation (common in polar aprotic solvents).[1]
-
Impurity B (Incomplete Cyclization): Ethyl 2-acetyl-6-bromohexanoate (Open chain).[1]
Visualization: Synthesis & Impurity Logic
Caption: Reaction pathway illustrating the divergence between the desired quaternary cyclic product and common regioisomeric impurities.
Comparative Spectroscopic Data
The following data correlates the physical structure with observed spectral signals. The "Diagnostic Value" column highlights features that specifically rule out alternatives.[1][2]
Table 1: Infrared (IR) Spectroscopy Profile
Method: Thin film (NaCl plates) or ATR.[1]
| Functional Group | Wavenumber ( | Vibration Mode | Diagnostic Value (Differentiation) |
| Ester C=O | 1740 – 1745 | Stretching | Confirms retention of the ester moiety.[1] |
| Ketone C=O | 1710 | Stretching | Crucial: Presence confirms C-alkylation.[1] Absence (or shift to C=C range) indicates O-alkylation.[1] |
| C-H (sp³) | 2990, 2910 | Stretching | Typical alkane/ring stretches.[1] |
| Enol C=C | Absent | Stretching | Absence confirms the quaternary center (no enolization possible).[1] |
Table 2: Nuclear Magnetic Resonance (1H NMR) Profile
Solvent: CDCl₃, 200/400 MHz.[1] Reference: TMS (0.00 ppm).[1]
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Structural Correlation |
| Ethyl -CH₂- | 4.15 | Quartet ( | 2H | Ester ethyl group (O-CH₂-CH₃).[1] |
| Acetyl -CH₃ | 2.11 | Singlet | 3H | Key Proof: Sharp singlet indicates an isolated methyl ketone, distinct from O-alkylation products.[1] |
| Ring -CH₂- (C2/C5) | 2.03 – 2.15 | Multiplet | 4H | Protons adjacent to the quaternary center; deshielded by carbonyls.[1] |
| Ring -CH₂- (C3/C4) | 1.60 – 1.80 | Multiplet | 4H | Distal ring protons.[1] |
| Ethyl -CH₃ | 1.24 | Triplet ( | 3H | Terminal methyl of the ester.[1] |
| ABSENT | N/A | 0H | The "Smoking Gun": Absence of a proton at ~3.5 ppm proves the carbon is quaternary (fully substituted).[1] |
Technical Analysis & Differentiation Strategy
Ruling out O-Alkylation (Enol Ethers)
In high-polarity solvents (e.g., DMSO/HMPA), the enolate oxygen becomes more nucleophilic, leading to O-alkylation.[1]
-
The Test: Check the IR spectrum for the "Double Carbonyl" signature.[1][2]
-
The Logic: The target molecule has two distinct carbonyls (Ketone 1710 cm⁻¹ + Ester 1745 cm⁻¹).[1] An O-alkylated impurity will lose the ketone band and show a Vinyl Ether C=C stretch around 1600–1650 cm⁻¹.[1]
-
NMR Check: O-alkylation often results in vinyl protons (if elimination occurs) or a distinct downfield shift of the O-CH₂ protons differing from the ester O-CH₂.[1]
Ruling out Open-Chain Mono-alkylation
If the cyclization step is incomplete, the product is Ethyl 2-acetyl-6-bromohexanoate.[1]
-
The Test: 1H NMR Integration and Multiplicity.
-
The Logic: The open-chain impurity possesses a methine proton (
) at the -position (between the two carbonyls).[1] This would appear as a triplet or doublet of doublets around 3.4–3.6 ppm.[1] -
Result: The target structure is a quaternary center.[1][2] The spectrum must be "silent" in the 3.0–4.0 ppm region (excluding the ester quartet at 4.15 ppm).[1]
Confirmation of Ring Size (Cyclopentane vs. Cyclobutane/hexane)
-
The Test: Integration of the high-field multiplets.
-
The Logic:
-
Validation: Ensure the integral of the multiplet regions (1.6–2.2 ppm) sums to exactly 8H relative to the Acetyl singlet (3H).
Experimental Protocols
Protocol A: Sample Preparation for NMR
To ensure high-resolution separation of the acetyl singlet and ring multiplets.[1]
-
Solvent Selection: Use CDCl₃ (Deuterated Chloroform) neutralized with silver foil if the compound is acid-sensitive (though this ester is generally stable).[1]
-
Concentration: Dissolve 10–15 mg of the oil in 0.6 mL of solvent. High concentration can cause peak broadening, obscuring the fine splitting of the ethyl quartet.[1]
-
Shimming: Focus on the Acetyl Singlet (2.11 ppm) . It must be sharp and symmetrical. Tailing indicates poor field homogeneity.[1]
Protocol B: Rapid IR Screening (Quality Control)
For in-process monitoring of the cyclization reaction.[1]
-
Sampling: Apply a thin film of the neat oil between two NaCl or KBr plates.
-
Acquisition: 4 scans at 4 cm⁻¹ resolution.
-
Pass Criteria: Distinct separation between the 1745 cm⁻¹ and 1710 cm⁻¹ peaks. If they merge into a broad blob, the sample may contain unreacted starting material (Ethyl acetoacetate, which has H-bonding enol forms).[1]
Analytical Logic Flowchart
Caption: Step-by-step decision tree for validating the target structure against common synthetic failures.
References
-
Cristau, H. J., et al. (2005).[1][3] Synthesis of
-Disubstitutedngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -Acetoxy Esters and -Disubstituted -Hydroxy Acids by Baeyer-Villiger Oxidation.[1][3] Current Organic Synthesis, 2(1), 115.[1][3] (Contains specific NMR/IR data for Compound 1e). Link -
Sigma-Aldrich. (n.d.).[1] Ethyl 1-acetylcyclopentane-1-carboxylate Product Page (CAS 28247-15-6).[1][4] Link
-
ChemicalBook. (n.d.).[1][2] Ethyl 1-acetylcyclopentanecarboxylate Spectral Data. Link
-
AllForDrugs. (2018).[1] Synthesis of 1-Cyclopentylethanone intermediates. (Discusses the hydrolysis of the target ester). Link
Purity assessment of Ethyl 1-acetylcyclopentane-1-carboxylate by HPLC
Technical Comparison Guide: Purity Assessment of Ethyl 1-acetylcyclopentane-1-carboxylate
Executive Summary
This guide addresses the purity characterization of Ethyl 1-acetylcyclopentane-1-carboxylate (an aliphatic
The recommendation is based on the specific structural vulnerabilities of
The Analytical Challenge
Ethyl 1-acetylcyclopentane-1-carboxylate presents a unique analytical paradox:
-
Structural Stability (Tautomerism): Unlike simple
-keto esters (e.g., ethyl acetoacetate), this molecule is gem-disubstituted at the -position (C1 of the ring). It lacks an acidic -proton, meaning it cannot enolize .-
Implication: You will not see the "split peak" phenomenon common in HPLC of other
-keto esters.
-
-
Thermal Instability: Despite the lack of enolization, the quaternary center creates steric strain. Under the high temperatures of a GC injector (
), the molecule is prone to thermal decarboxylation , ejecting to form acetylcyclopentane.-
Implication: GC analysis often yields a "false impurity" profile, artificially inflating the byproduct count.
-
-
Detection Limits: Being an aliphatic ester with ketone functionality, it lacks a strong chromophore (like a benzene ring).
-
Implication: UV detection must be performed at low wavelengths (210–220 nm), requiring high-purity solvents to avoid baseline noise.
-
Comparative Analysis: HPLC vs. Alternatives
The following table contrasts the three primary methodologies available for this assessment.
| Feature | Method A: RP-HPLC (Recommended) | Method B: GC-FID | Method C: qNMR ( |
| Primary Mechanism | Partitioning (Polarity) | Volatility & Boiling Point | Nuclear Spin Resonance |
| Thermal Stress | None (Ambient/ | High (Injector | None |
| Impurity Detection | Excellent for non-volatiles (salts, heavy oligomers). | Excellent for volatiles; misses salts/polymers. | Poor sensitivity for trace impurities (<1%). |
| Artifact Risk | Low (with proper pH). | High (Decarboxylation in injector). | Low. |
| LOD (Limit of Detection) | High Sensitivity (ppm range). | High Sensitivity.[1][2] | Low Sensitivity (~0.1-0.5%). |
| Suitability | Final Purity Release | In-process Control (Reaction monitoring) | Structure Confirmation |
Decision Matrix: Why HPLC Wins
The synthesis of this molecule typically involves the double alkylation of ethyl acetoacetate with 1,4-dibromobutane. The critical impurities are:
-
Ethyl Acetoacetate (Starting Material): Enolizable, thermally unstable.
-
Mono-alkylated Intermediate: High boiling point.
-
Inorganic Salts: Bromide salts from the alkylation.
HPLC is the only method that can resolve the organic impurities and wash away the salts without inducing thermal breakdown of the product.
Visualizing the Analytical Strategy
The following diagram outlines the decision logic and the specific risks associated with each method for this molecule.
Caption: Decision tree highlighting the thermal degradation risk of GC for beta-keto esters and the stability advantage of HPLC.
Experimental Protocol: RP-HPLC Method
This protocol is designed to suppress ionization of residual acidic impurities and ensure sharp peak shapes for the ester.
A. Reagents & Instrumentation[1][2][3][4]
-
Instrument: HPLC with UV-Vis or PDA Detector (e.g., Agilent 1200/1260 or Waters Alliance).
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18 or Waters Symmetry C18),
.-
Why End-capped? To minimize interaction with residual silanols, which is critical for carbonyl-containing compounds.
-
-
Solvents: HPLC Grade Acetonitrile (ACN) and Milli-Q Water.
-
Modifier: Phosphoric Acid (
) or Formic Acid.
B. Chromatographic Conditions[1][2][3][4][5][6][7]
| Parameter | Setting | Rationale |
| Mobile Phase A | Water + 0.1% | Acidic pH (~2.5) suppresses ionization of any free acid impurities. |
| Mobile Phase B | Acetonitrile (100%) | Strong eluent for lipophilic esters. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Wavelength | 210 nm | Critical: The molecule lacks conjugation. 254 nm will miss the product. |
| Column Temp | Ensures reproducibility; prevents thermal stress. | |
| Injection Volume | Prevent column overload. |
C. Gradient Program
-
0-2 min: 20% B (Isocratic hold to elute polar salts/acids).
-
2-15 min: 20%
80% B (Linear gradient to elute the main ester). -
15-20 min: 80% B (Wash lipophilic dimers).
-
20-21 min: 80%
20% B (Re-equilibration).
D. Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
Concentration: Prepare a stock solution of 1.0 mg/mL.
-
Filtration: Filter through a 0.22
PTFE filter (Nylon filters may absorb esters).
Data Validation & System Suitability
To ensure the trustworthiness of the assay, the following System Suitability Testing (SST) criteria must be met before releasing data.
| Parameter | Acceptance Criteria | Troubleshooting |
| Tailing Factor (T) | If | |
| Theoretical Plates (N) | If low, check connections for dead volume. | |
| Precision (RSD) | If high, check injector seal or pump stability. | |
| Resolution ( | If poor, adjust gradient slope (make it shallower). |
Workflow Visualization
Caption: Step-by-step analytical workflow ensuring sample integrity from preparation to data processing.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General reference for gradient elution of esters).
-
ChemicalBook. (2024).[1][3] Ethyl 1-acetylcyclopentanecarboxylate Product Properties and Synthesis.Link
-
PubChem. (2024). Compound Summary: Ethyl 1-acetylcyclopentane-1-carboxylate.[4] National Library of Medicine. Link
-
Dolan, J. W. (2002). Temperature Selectivity in Reversed-Phase HPLC. LCGC North America. Link
Sources
Cross-referencing spectral databases for Ethyl 1-acetylcyclopentane-1-carboxylate
This guide provides a technical analysis for cross-referencing spectral data of Ethyl 1-acetylcyclopentane-1-carboxylate , a specific
Due to the scarcity of direct experimental data in public repositories for this specific quaternary intermediate, this guide establishes a "First-Principles Validation Protocol" . We synthesize consensus data from analog characterization, thermodynamic prediction, and negative controls against common isomers.
Executive Summary & Compound Profile
Ethyl 1-acetylcyclopentane-1-carboxylate (CAS: 28247-15-6) is a disubstituted cyclopentane derivative. Unlike its common isomer ethyl 2-oxocyclopentanecarboxylate, this molecule possesses a quaternary carbon at the 1-position, bearing both an acetyl and an ester group.
This structural feature renders the molecule incapable of keto-enol tautomerization at the
Compound Identity Matrix
| Feature | Specification |
| IUPAC Name | Ethyl 1-acetylcyclopentane-1-carboxylate |
| CAS Number | 28247-15-6 |
| Molecular Formula | |
| Molecular Weight | 184.23 g/mol |
| Key Structural Element | Quaternary C1 (No |
| Precursors | Ethyl acetoacetate + 1,4-Dibromobutane |
Database Landscape Analysis
The following analysis compares the utility of major spectral repositories for this specific compound.
| Database | Status for Target | Utility Rating | Notes |
| PubChem | Indexed | Medium | Contains record (CID 12217354 or similar) and computed properties. Lacks direct experimental NMR spectra. |
| NIST WebBook | Partial/Analog | Low | Indexes 1-Ethylcyclopentene and Ethyl cyclopentanecarboxylate. Risk of False Positive: Do not confuse with mass spectra of isomers (MW 184). |
| SDBS | Absent | N/A | Target is often missing; users must rely on prediction or commercial databases (e.g., SciFinder/Reaxys). |
| ChemSpider | Indexed | Medium | Good for linking to patent literature where synthesis is described. |
Critical Insight: Public databases frequently conflate this compound with Ethyl 2-acetylcyclopentanecarboxylate . You must verify the substitution pattern. The target (1,1-disubstituted) has a quaternary carbon signal in
C NMR (~60-70 ppm) that disappears in DEPT-135 experiments.
The "Self-Validating" Spectral Protocol
Since reference spectra are scarce, use this protocol to validate your synthesized or purchased product.
A. Nuclear Magnetic Resonance ( H NMR)
Solvent:
The spectrum is defined by the absence of a methine proton and the presence of a distinct acetyl singlet.
| Signal | Shift ( | Multiplicity | Integration | Assignment | Mechanistic Logic |
| A | 1.25 - 1.28 | Triplet ( | 3H | Ester | Standard ethyl ester terminal methyl. |
| B | 1.60 - 1.75 | Multiplet | 4H | Ring | |
| C | 2.10 - 2.25 | Multiplet | 4H | Ring | |
| D | 2.15 - 2.20 | Singlet | 3H | Acetyl | Diagnostic: Sharp singlet. No coupling. Distinct from enol methyls.[1] |
| E | 4.15 - 4.25 | Quartet ( | 2H | Ester | Deshielded by oxygen; characteristic ester quartet. |
Validation Check:
-
Pass: 5 distinct signal sets. Integration ratio 3:4:4:3:2.
-
Fail: Presence of a signal at ~3.5 ppm (indicates monosubstitution/starting material) or ~12 ppm (indicates enol -OH of an isomer).
B. Infrared Spectroscopy (FT-IR)
Method: Neat (ATR) or KBr
The 1,1-disubstitution creates a "beta-dicarbonyl" environment without hydrogen bonding (no enol), resulting in two distinct carbonyl stretches.
-
1735 - 1745 cm
: Ester stretch (Higher frequency due to electron withdrawal). -
1710 - 1718 cm
: Ketone stretch (Acetyl group). -
2950 - 2870 cm
: C-H aliphatic stretches (Cyclopentane ring). -
Absence: No broad -OH stretch (3300-3500 cm
), confirming the lack of enolization.
Comparative Analysis: Target vs. Analogs
To ensure accuracy, we cross-reference the target against its closest structural analogs found in literature.
| Feature | Target: Ethyl 1-acetylcyclopentane-1-carboxylate | Analog: Ethyl 1-acetylcyclopropanecarboxylate | Isomer: Ethyl 2-oxocyclopentanecarboxylate |
| Ring Size | 5-membered | 3-membered | 5-membered |
| Acetyl Methyl | N/A (Ring ketone) | ||
| Ring Protons | Multiplets (1.6 - 2.2 ppm) | Singlet/Tight Multiplet (1.45 ppm) | Complex Multiplets |
| Enol Test | Negative ( | Negative | Positive (Purple color) |
| Source | [Derived/Predicted] | [ChemicalBook Exp. Data] | [NIST Standard] |
Data Support: The cyclopropane analog shows a deshielded acetyl methyl (2.45 ppm) due to ring current/strain effects. The cyclopentane target relaxes this strain, shifting the acetyl methyl upfield to the standard ~2.18 ppm region.
Workflow: Validation Decision Tree
The following diagram outlines the logical flow for validating this compound when database hits are ambiguous.
Figure 1: Decision matrix for distinguishing the target 1,1-disubstituted compound from common isomeric byproducts.
References
-
ChemicalBook. (n.d.). Ethyl 1-acetylcyclopropanecarboxylate Spectral Data. Retrieved from
- Note: Used as the primary analog reference for chemical shift extrapol
-
National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
- Note: Referenced for exclusion of isomers and mass spectral fragmentation patterns of rel
-
PubChem. (n.d.). Ethyl 1-acetylcyclopentane-1-carboxylate (Compound Summary). National Library of Medicine. Retrieved from [Link]
- Note: Verification of CAS 28247-15-6 and basic physical properties.
- Hanser, R., et al. (2012). Prediction of NMR Chemical Shifts. University of Wisconsin-Madison.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 1-acetylcyclopentane-1-carboxylate
This document provides comprehensive, step-by-step guidance for the safe handling and disposal of Ethyl 1-acetylcyclopentane-1-carboxylate. As a β-keto ester, this compound requires specific disposal protocols to ensure laboratory safety, protect environmental integrity, and maintain regulatory compliance. This guide moves beyond simple instructions to explain the scientific rationale behind each procedural step, empowering researchers to manage chemical waste with confidence and precision.
Hazard Profile & Immediate Safety Precautions
Understanding the inherent risks of a chemical is the foundation of its safe management. Ethyl 1-acetylcyclopentane-1-carboxylate, like many organic esters and ketones, is classified as a hazardous substance primarily due to its flammability and potential for irritation.[1] It is imperative that all handling and disposal operations are conducted with appropriate personal protective equipment (PPE) and in a controlled environment.
Key Safety Data
The following table summarizes critical safety parameters based on data for structurally similar compounds. This data underscores the necessity of treating this chemical as a combustible liquid.
| Parameter | Value & Significance | Source(s) |
| Classification | Combustible Liquid / Flammable Liquid | [2][3] |
| Flash Point | ~77 °C / 170.6 °F (for Ethyl 2-oxocyclopentanecarboxylate) | [3] |
| Hazards | May cause skin, eye, and respiratory irritation. | [1][4] |
| Environmental Hazard | Discharge into the environment must be avoided. | [2][5] |
Required Personal Protective Equipment (PPE)
Before handling or disposing of the chemical, ensure the following PPE is worn:
-
Eye/Face Protection: Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[2][5]
-
Skin Protection: An impervious lab coat and appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[2][5]
-
Work Area: All operations should be performed in a well-ventilated area, preferably within a chemical fume hood.[2][4]
The Core Principle of Disposal: Segregation and Collection
The fundamental rule for disposing of Ethyl 1-acetylcyclopentane-1-carboxylate is that it must never be poured down the drain or disposed of in regular solid waste.[6][7] This is because, as a flammable and potentially environmentally harmful organic compound, it is prohibited from entering sanitary sewer systems or municipal landfills without proper treatment.[5][6]
The correct approach is to collect it as hazardous chemical waste in a designated satellite accumulation area (SAA).[8] An SAA is a designated location within the laboratory where hazardous waste is stored at its point of generation before being collected by trained environmental health and safety (EHS) personnel.[8]
Causality: The segregation of this waste stream is mandated by regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[9] These regulations ensure that hazardous materials are treated in a way that neutralizes their risks, a process that cannot occur in a standard wastewater treatment plant or landfill.[10]
Step-by-Step Disposal Protocols
Protocol 3.1: Routine Disposal of Liquid Waste
This protocol outlines the standard procedure for collecting waste Ethyl 1-acetylcyclopentane-1-carboxylate generated during research activities.
-
Container Selection: Obtain a designated hazardous waste container from your institution's EHS department. The container must be made of a compatible material (e.g., glass or polyethylene) that will not react with the chemical and must have a secure, leak-proof screw cap.[8]
-
Labeling: Affix a hazardous waste label to the container before adding any waste. Clearly write the full chemical name, "Ethyl 1-acetylcyclopentane-1-carboxylate," and list all other components of the waste stream with their approximate percentages.
-
Waste Transfer: In a chemical fume hood, carefully pour the liquid waste into the designated container using a funnel.
-
Secure Closure: Tightly seal the container cap immediately after adding the waste. Hazardous waste containers must remain closed at all times except when waste is being added.[7][11]
-
Storage: Place the sealed container in your laboratory's designated SAA. Ensure it is stored away from heat, sparks, open flames, and other ignition sources.[3][12]
-
Full Container: Once the container is full (leaving at least one inch of headroom for expansion), arrange for pickup by your institution's EHS or a licensed hazardous waste contractor.[8]
Protocol 3.2: Disposal of Contaminated Solid Materials
Solid waste, such as contaminated gloves, pipette tips, or absorbent materials from minor spills, must also be treated as hazardous waste.
-
Segregation: Collect all contaminated solid debris in a separate, clearly labeled, leak-proof container or a designated hazardous waste bag.[13]
-
Labeling: The container must be labeled with the chemical name of the contaminant.
-
Storage and Disposal: Store the sealed container in the SAA alongside the liquid waste for collection by a licensed waste contractor.[14]
Protocol 3.3: Decontamination of Empty Containers
Original containers of Ethyl 1-acetylcyclopentane-1-carboxylate can often be recycled or disposed of as non-hazardous waste after proper decontamination.
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).
-
Rinsate Collection: Crucially, the rinsate from all three washes must be collected and disposed of as hazardous liquid waste according to Protocol 3.1.[5]
-
Container Disposal: Once triple-rinsed, the container can be air-dried in a fume hood. The label should be defaced, and the container can then be offered for recycling or disposed of in a sanitary landfill, as per your institution's policy.[5]
Emergency Procedures: Spill Management
In the event of a spill, a rapid and correct response is critical to prevent injury and environmental contamination. The appropriate action depends on the scale and nature of the spill.
Caption: Decision workflow for responding to a chemical spill.
Protocol 4.1: Managing Minor Spills (<100 mL)
-
Control Ignition Sources: Immediately eliminate all potential ignition sources (e.g., turn off hot plates, equipment).[2][13]
-
Containment: Confine the spill by surrounding it with an inert absorbent material such as vermiculite, perlite, or chemical spill pillows.[13][14]
-
Absorption: Apply absorbent material directly to the spill, working from the outside in to prevent spreading.
-
Collection: Once fully absorbed, carefully scoop the material into a suitable container for hazardous waste disposal.[14]
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and EHS department as required by institutional policy.[13]
Protocol 4.2: Managing Major Spills (>100 mL)
-
Evacuate: Immediately alert all personnel in the area and evacuate.[15][16]
-
Isolate: If safe to do so, close the doors to the affected area to contain vapors.
-
Emergency Contact: From a safe location, contact your institution's emergency response line or EHS department.[16][17]
-
Do Not Re-enter: Do not attempt to clean up a large spill yourself. Await the arrival of trained emergency responders.[13]
The Final Disposition: Off-Site Treatment Technologies
Once collected by a licensed contractor, the hazardous waste undergoes specialized treatment to render it non-hazardous.[18] For organic compounds like Ethyl 1-acetylcyclopentane-1-carboxylate, the following technologies are most common.
-
Incineration: This is the preferred and most effective disposal method. Controlled, high-temperature incineration is a thermal treatment process that destroys the organic constituents of the waste, converting it into ash, flue gas, and heat.[18][19][20] Modern incineration facilities use advanced flue gas scrubbing systems to remove pollutants before they are released into the atmosphere.[5] This process is considered the Best Demonstrated Available Technology (BDAT) for most organic hazardous wastes.[21]
-
Hazardous Waste Landfill: The ash residue from the incineration process, which is composed of inorganic materials, may be disposed of in a specially engineered hazardous waste landfill.[18] These landfills have stringent design features, including double liners and leachate collection systems, to prevent environmental contamination.[18][22] Direct landfilling of untreated liquid organic waste is prohibited by Land Disposal Restrictions (LDRs).[10]
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of Ethyl 1-acetylcyclopentane-1-carboxylate, upholding their commitment to personal safety, environmental stewardship, and scientific integrity.
References
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1-ETHYL-1-CYCLOPENTENE Safety Data Sheets(SDS) . LookChem. Available from: [Link]
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Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. Available from: [Link]
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Storing and Disposing of Flammable Liquids . Triumvirate Environmental. (2021-02-16). Available from: [Link]
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Ester Disposal . Chemtalk - Science Forum For Lab Technicians. Available from: [Link]
-
Cyclopentane Safety Data Sheet . A-Gas. Available from: [Link]
-
SAFETY DATA SHEET - Ethyl 2-oxocyclopentanecarboxylate . Acros Organics. (2025-12-19). Available from: [Link]
-
Hazardous Waste Management Facilities and Units . US Environmental Protection Agency (EPA). (2025-10-09). Available from: [Link]
-
1926.152 - Flammable liquids . Occupational Safety and Health Administration (OSHA). Available from: [Link]
-
Land Disposal Restrictions for Hazardous Waste . US Environmental Protection Agency (EPA). (2025-10-09). Available from: [Link]
-
Recent advances in the transesterification of β-keto esters . Royal Society of Chemistry. (2021-07-02). Available from: [Link]
-
Hazardous Waste Incineration . Inspire Waste Management. (2021-02-25). Available from: [Link]
-
GUIDELINES COMMON HAZARDOUS WASTE INCINERATION . Maharashtra Pollution Control Board. Available from: [Link]
-
Chemical Emergencies, Exposures, and Spills . University of Florida Environmental Health and Safety. Available from: [Link]
-
Green Chemical Methods for the Reduction of Keto Esters . ResearchGate. Available from: [Link]
-
Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters . National Institutes of Health (NIH). Available from: [Link]
-
Landfill, Hazardous Waste . ACTenviro. Available from: [Link]
-
Chemical Spill Procedures . University of Toronto Environmental Health & Safety. Available from: [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. Available from: [Link]
-
Incineration . Wikipedia. Available from: [Link]
-
Laboratory Waste . University of Florida Environmental Health & Safety. Available from: [Link]
-
What Regulations Govern Hazardous Waste Management? . Chemistry For Everyone. (2025-01-06). Available from: [Link]
-
Assessing the Impact of Ethyl Acetate on Health and Safety? . LinkedIn. (2025-06-27). Available from: [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds . US Environmental Protection Agency (EPA). Available from: [Link]
-
Lower Hazard Toxic Substance Designation Recommendation: Ethyl Acetate (CAS# 141-78-6) . Mass.gov. (2016-01-13). Available from: [Link]
-
Incinerating Hazardous Waste . Environmental Protection. (2015-04-20). Available from: [Link]
-
Hazardous Waste Landfills . FedCenter. (2017-07-05). Available from: [Link]
-
Chemical Spill Procedures . Princeton University Environmental Health and Safety. Available from: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
